molecular formula C10H15NO2 B123584 5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine CAS No. 146062-57-9

5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine

Cat. No.: B123584
CAS No.: 146062-57-9
M. Wt: 181.23 g/mol
InChI Key: AOHSDRCYABCFTI-UHFFFAOYSA-N
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Description

5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine typically involves the alkylation of 2-methylpyridine with a suitable methoxymethoxyethylating agent. One common method is the reaction of 2-methylpyridine with 1-chloro-2-methoxymethoxyethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxyethyl group, leading to the formation of different substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethoxyethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: A simpler pyridine derivative without the methoxymethoxyethyl group.

    5-(1-Hydroxyethyl)-2-methylpyridine: Similar structure but with a hydroxyethyl group instead of a methoxymethoxyethyl group.

    5-(1-Methoxyethyl)-2-methylpyridine: Lacks the additional methoxy group in the side chain.

Uniqueness

5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine is unique due to the presence of the methoxymethoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and stability, making it a valuable compound for various applications.

Properties

CAS No.

146062-57-9

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

5-[1-(methoxymethoxy)ethyl]-2-methylpyridine

InChI

InChI=1S/C10H15NO2/c1-8-4-5-10(6-11-8)9(2)13-7-12-3/h4-6,9H,7H2,1-3H3

InChI Key

AOHSDRCYABCFTI-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(C)OCOC

Canonical SMILES

CC1=NC=C(C=C1)C(C)OCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride in oil (60%, 7.0 g) was added with ice-cooling to a solution of 5-(1-hydroxyethyl)-2-methylpyridine (20.0 g) in N,N-dimethylformamide (120 ml). The mixture was stirred for 15 minutes. Then, chloromethyl methyl ether (14.1 g) was added dropwise at the same temperature. The reaction mixture was further stirred for 30 minutes with ice-cooling. The mixture was poured into water and extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried over anhydrous magnesium sulfate and subjected to distillation under reduced pressure to obtain 5-(1-methoxymethoxyethyl)-2-methylpyridine (21.5 g, yield: 81%), b.p. 78°-80° C./0.8 mmHg.
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oil
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7 g
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20 g
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120 mL
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solvent
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14.1 g
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reactant
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0 (± 1) mol
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